molecular formula C8H8BrClO2 B8473911 (2-Bromo-4-chloro-5-methoxyphenyl)methanol

(2-Bromo-4-chloro-5-methoxyphenyl)methanol

Cat. No.: B8473911
M. Wt: 251.50 g/mol
InChI Key: UZIPMXXWSLSQJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Bromo-4-chloro-5-methoxyphenyl)methanol is a useful research compound. Its molecular formula is C8H8BrClO2 and its molecular weight is 251.50 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H8BrClO2

Molecular Weight

251.50 g/mol

IUPAC Name

(2-bromo-4-chloro-5-methoxyphenyl)methanol

InChI

InChI=1S/C8H8BrClO2/c1-12-8-2-5(4-11)6(9)3-7(8)10/h2-3,11H,4H2,1H3

InChI Key

UZIPMXXWSLSQJE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)CO)Br)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl 2-bromo-4-chloro-5-methoxybenzoate (1.88 g, 6.7 mmol, Powers, J. J.; Favor, D. A.; Jeganathan, A.; Rankin, T.; Sharma, R.; Pandit, C.; Maiti, S, N. Tetrahedron Lett. 2009, 50(12), 1267-1269) in anhydrous THF (20 mL) was added lithium borohydride (0.644 g, 30 mmol). The resulting mixture was heated under reflux for about 72 h. After cooling to rt the mixture was concentrated in vacuo. The residue was partitioned between water (50 mL) and ethyl acetate (90 mL). The layers were separated and the aqueous layer was extracted with ethyl acetate (50 mL). The combined organic layers were washed with water (20 mL), dried (MgSO4), filtered and concentrated in vacuo. The residue was purified by column chromatography (SiO2, diethyl ether/hexanes 1:1) to give (2-bromo-4-chloro-5-methoxy-phenyl)methanol (1.57 g, 6.3 mmol, 93%) as a white solid: 1H-NMR (CDCl3, Bruker 400 MHz) δ 2.01 (1 H, t, J=6 Hz), 3.92 (3 H, s), 4.71 (2 H, d, J=6 Hz), 7.12 (1 H, s), 7.53 (1 H, s).
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0 (± 1) mol
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Reaction Step One
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0.644 g
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reactant
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Quantity
20 mL
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solvent
Reaction Step Two

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